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Compound of Interest

11-nor-9(R)-carboxy-
Compound Name: )
Hexahydrocannabinol

Cat. No.: B10830728

Disclaimer: Direct toxicological data for 11-nor-9(R)-carboxy-hexahydrocannabinol (11-nor-
9(R)-carboxy-HHC) is not currently available in peer-reviewed literature. This document
provides a comprehensive overview based on the metabolic pathway of its parent compound,
Hexahydrocannabinol (HHC), and toxicological principles derived from its structural analog, 11-
nor-9-carboxy-A°-tetrahydrocannabinol (THC-COOH). The information herein is intended to
guide research and development; it is not a substitute for empirical toxicological evaluation.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently emerged in
consumer markets.[1] Structurally similar to A°-tetrahydrocannabinol (THC), HHC undergoes
extensive metabolism in the human body, leading to various transformation products.[2] One of
the terminal metabolites is 11-nor-9-carboxy-HHC, which exists as two stereoisomers, 9(R)-
HHC-COOH and 9(S)-HHC-COOH, due to the stereocenter at the C9 position.[3][4]

This technical guide focuses on the 9(R) epimer, 11-nor-9(R)-carboxy-HHC, which is often the
more abundant stereoisomer found in biological samples after HHC consumption.[5] Given the
absence of direct safety and toxicity data, this document extrapolates a potential toxicological
profile by examining its metabolic formation, the pharmacology of its parent compounds, and
the well-established profile of the analogous THC metabolite, THC-COOH. Furthermore, it
outlines the necessary experimental protocols required to definitively characterize its safety
profile.
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Metabolism, Pharmacokinetics, and

Pharmacodynamics
Metabolic Pathway

The biotransformation of HHC parallels that of THC.[2] The process is primarily hepatic and
occurs in two main phases.

e Phase | Metabolism: The parent compound, 9(R)-HHC, is first hydroxylated at the 11-
position by cytochrome P450 (CYP450) enzymes (primarily CYP2C9 and CYP3A4 are
implicated for THC) to form an active metabolite, 11-hydroxy-9(R)-HHC.[6][7] This
intermediate is then further oxidized by dehydrogenases to yield the terminal carboxylic acid
metabolite, 11-nor-9(R)-carboxy-HHC.[2]

e Phase Il Metabolism: The carboxy metabolite can then be conjugated with glucuronic acid to
form a more water-soluble glucuronide conjugate, which facilitates its elimination from the
body, primarily via urine.[8]
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Metabolic Pathway of 9(R)-HHC.

Pharmacokinetics
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While specific pharmacokinetic data for 11-nor-9(R)-carboxy-HHC is limited, inferences can be
drawn from its detection in biological fluids and the behavior of THC-COOH. As the terminal,
water-soluble metabolite, it is expected to have a long elimination half-life, potentially remaining
detectable in urine for several days to weeks after consumption, depending on the dose and
frequency of use.[8] This persistence makes it a key biomarker for confirming HHC intake in
forensic and toxicological analyses.[9]

Pharmacodynamics and Receptor Activity

The psychoactive effects of cannabinoids are primarily mediated by their binding to
cannabinoid receptors CB1 and CB2. The parent compound, 9(R)-HHC, is an agonist at both
receptors with a binding affinity similar to that of A°-THC.[1][10] The intermediate metabolite,
11-hydroxy-HHC, is also considered pharmacologically active.[6]

However, the addition of a carboxyl group at the C-9 position, as seen in the analogous
metabolite THC-COOH, drastically reduces or eliminates binding affinity for cannabinoid
receptors.[11] THC-COOH is considered pharmacologically inactive with no psychoactive
effects.[8] By extension, 11-nor-9(R)-carboxy-HHC is strongly presumed to be an inactive
metabolite with no significant affinity for CB1 or CB2 receptors.

Compound

CB1 Receptor
Affinity (Ki)

CB2 Receptor
Affinity (Ki)

Activity

9(R)-HHC (Parent)

~15 nM[1]

~13 nM[1]

Agonist

11-hydroxy-HHC

(Precursor)

Data not available
(Presumed Active)[6]

Data not available
(Presumed Active)[6]

Presumed Agonist

11-nor-9(R)-carboxy-
HHC

Data not available

(Presumed Inactive)

Data not available

(Presumed Inactive)

Presumed Inactive

A°-THC (Reference)

~15 - 35 nM[1][12]

~9.1 nM[1]

Partial Agonist

11-nor-9-carboxy-THC
(Analog)

Negligible[11]

Negligible[11]

Inactive

Inferred Toxicological Profile
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The following profile is inferred from available data on HHC and THC-COOH. Empirical studies

are required for confirmation.

Toxicological Endpoint

Inferred Profile for 11-nor-
9(R)-carboxy-HHC

Basis for Inference

Acute Oral Toxicity

Very Low Toxicity (Likely GHS

Category 5 or Unclassified)

Parent compound HHC is
OECD Category 4 (LD50 est.
1000 mg/kg in rats). Terminal
carboxy metabolites of
cannabinoids are generally
considered less toxic than their

parent compounds.

Genotoxicity/Mutagenicity

Data not available; presumed

to be non-genotoxic.

THC and its metabolites have
not demonstrated consistent
genotoxic potential. However,
this must be confirmed

experimentally.

As a terminal metabolite, it is

Cytotoxicity Data not available; likely low. expected to have low
biological reactivity.
No information exists on the
potential for HHC or its
Cardiotoxicity (hRERG) Data not available. metabolites to inhibit the hERG

channel. This is a critical data

gap.

Reproductive/Developmental

Data not available.

No data exists for HHC or its

metabolites.

Recommended Experimental Protocols for
Toxicological Assessment

To establish a definitive toxicological profile, a standard battery of tests is required. The

following sections detail the methodologies for key in vitro and in vivo assays.
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Acute Oral Toxicity — Acute Toxic Class Method (OECD
423)

This test provides an estimated Lethal Dose (LD50) and information on the hazardous
properties of a substance.

Methodology: The study is performed in a stepwise manner using a small number of animals
(typically rats), usually starting at a dose of 300 mg/kg. Three animals of a single-sex are used
per step. Depending on the outcome (mortality or morbidity), the dose is either increased (e.g.,
to 2000 mg/kg) or decreased (e.g., to 5 mg/kg) for the next step. Animals are observed for
mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS
effects), and body weight changes for at least 14 days. The substance is classified into one of
five toxicity categories based on the number of mortalities observed at specific dose levels.

Workflow for OECD 423 Acute Toxic Class Method.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test
(OECD 471)

This in vitro assay assesses the potential of a substance to induce gene mutations (point
mutations) in bacteria.

Methodology: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537) and/or a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are
exposed to the test substance at various concentrations.[13] The exposure occurs both with
and without an exogenous metabolic activation system (S9 fraction from rat liver) to simulate
mammalian metabolism.[14] The bacteria are then plated on a minimal agar medium lacking
the required amino acid. If the test substance is a mutagen, it will cause a reverse mutation,
allowing the bacteria to synthesize the essential amino acid and form visible colonies. A dose-
dependent increase in the number of revertant colonies compared to a solvent control indicates
a positive result.[14]

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.nucro-technics.com/services/genetic-toxicology/ames/
https://cptclabs.com/ames-mutagenicity-testing-oecd-471/
https://cptclabs.com/ames-mutagenicity-testing-oecd-471/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Metabolic Activation Test Substance Bacterial Strains
(S9 Mix) (Multiple Concentrations) (e.g., S. typhimurium)

IR !

Mix: Bacteria + Substance + S9 Mix; Bacteria + Substance - S9

\ l

Plate on Minimal Agar Plate on Minimal Agar
(+S9 Condition) (-S9 Condition)

Incubate (37°C, 48-72h)

Count Revertant Colonies

Analyze Data
(Compare to Control)

Click to download full resolution via product page

Workflow for OECD 471 Ames Test.

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test
(OECD 487)

This assay detects chromosomal damage (clastogenicity) or changes in chromosome number
(aneugenicity) in cultured mammalian cells.
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Methodology: Cultured mammalian cells (e.g., human lymphocytes, CHO, TK6) are exposed to
the test substance at three or more analyzable concentrations, with and without S9 metabolic
activation.[15] After exposure, the cells are treated with cytochalasin B, an agent that blocks
cytokinesis but not nuclear division, resulting in binucleated cells.[5] The cells are then
harvested, fixed, and stained. At least 2000 binucleated cells per concentration are scored for
the presence of micronuclei—small, membrane-bound DNA fragments or whole chromosomes
in the cytoplasm that were not incorporated into the daughter nuclei during mitosis. A
significant, dose-dependent increase in the frequency of micronucleated cells indicates a
genotoxic effect.[15]
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Workflow for OECD 487 Micronucleus Test.

Cardiotoxicity: hERG Inhibition Assay
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This assay assesses the potential of a compound to inhibit the hERG potassium channel, an
effect linked to QT interval prolongation and potentially fatal cardiac arrhythmias.

Methodology: The "gold standard” method is manual or automated patch-clamp
electrophysiology.[16] A cell line stably expressing the hERG channel (e.g., HEK-293 cells) is
used. The whole-cell voltage-clamp technique is applied to a single cell to measure the ionic
current flowing through the hERG channels. After establishing a stable baseline current, the
test compound is applied at increasing concentrations. The degree of inhibition of the hERG
current is measured at each concentration, allowing for the calculation of an IC50 value (the
concentration at which 50% of the current is inhibited). This value is a critical indicator of
potential cardiotoxicity.[17]
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Workflow for hERG Patch-Clamp Assay.

Conclusion and Future Directions

The toxicological profile of 11-nor-9(R)-carboxy-HHC remains uncharacterized. Based on its
metabolic pathway and analogy to THC-COOH, it is strongly presumed to be a
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pharmacologically inactive terminal metabolite with a low potential for acute toxicity. However,
this assumption requires empirical validation.

Significant data gaps exist, particularly concerning genotoxicity and cardiotoxicity. To ensure
consumer safety and meet regulatory standards, it is imperative that a comprehensive
toxicological assessment be conducted. The experimental protocols outlined in this guide,
including acute oral toxicity (OECD 423), bacterial mutagenicity (OECD 471), in vitro
chromosomal damage (OECD 487), and hERG inhibition assays, represent the minimum
necessary studies to begin constructing a reliable safety profile for this novel cannabinoid
metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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